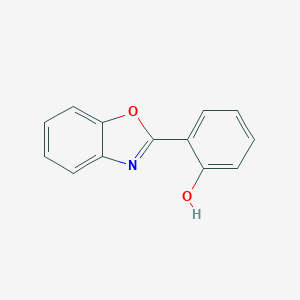

2-(2-Hydroxyphenyl)benzoxazol

Übersicht

Beschreibung

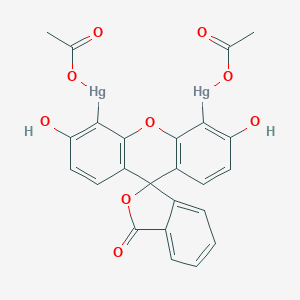

2-(2-Hydroxyphenyl)benzoxazole is a pink to reddish crystalline powder . It is a member of the class of 1,3-benzoxazoles that is 1,3-benzoxazole substituted by a 2-hydroxyphenyl group at position 2 . It has a role as a geroprotector .

Synthesis Analysis

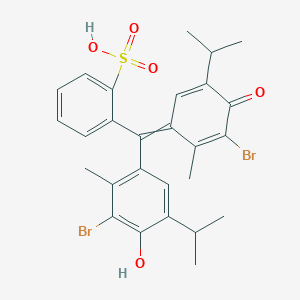

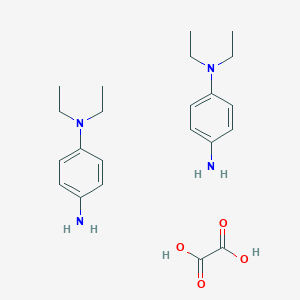

A versatile synthetic route has been developed to prepare 2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivatives . An effective synthesis has been developed for 2-aminophenol derivative 6, which bears a carboxylate group in the desired position . The strategy allows construction of bis(benzoxazole) compound 5, where the built-in ester group can be easily converted to either a hydroxymethyl or a bromomethyl group to introduce the zinc-chelating ligand .Chemical Reactions Analysis

The dual fluorescence of 2-(2-Hydroxyphenyl)benzoxazole derivatives involves different decay pathways from the upper excited state, the internal conversion through vibrational relaxation, and conical intersection . A fast ESIPT process is observed directly for HBO while compound 3 has an enol/keto equilibrium type of ESIPT that exhibits dual emission .Physical And Chemical Properties Analysis

2-(2-Hydroxyphenyl)benzoxazole is a pink to reddish crystalline powder . The photophysical properties of all dyes revealed a strong influence of the nature of the solvent on the optical properties, as protic solvents tend to stabilize enol tautomers and induce dual emission .Wissenschaftliche Forschungsanwendungen

Photolumineszierende Materialien

Diese Verbindung wurde bei der Herstellung von photolumineszierenden Bildern in Polymerfilmen und zur Visualisierung von Strömungsmustern in Polymerschmelzen eingesetzt. Die Veresterung von 2-(2-Hydroxyphenyl)benzoxazol mit aromatischen Säuren führt zu einer neuen Familie von nicht-ionischen photolumineszierenden Farbstoffen .

Synthetische Methoden

Eine Vielzahl synthetischer Methoden für Benzoxazol unter Verwendung von 2-Aminophenol mit verschiedenen Reaktanten unter verschiedenen Bedingungen und Katalysatoren, einschließlich Nanokatalysatoren, Metallkatalysatoren und ionischen Flüssigkeiten als Katalysatoren, wurde zusammengefasst. Dies unterstreicht seine Rolle bei der Weiterentwicklung der synthetischen Chemie .

Dual Fluoreszenzstudien

Die zeitabhängige Dichtefunktionaltheorie wurde verwendet, um die Auswirkung von höheren angeregten Zuständen auf die Doppelfluoreszenz in Derivaten dieser Verbindung zu untersuchen, was Einblicke in ihre photophysikalischen Eigenschaften liefert .

Metall-Ionen-Detektion

Es wurde berichtet, dass eine neu synthetisierte Verbindung auf Basis von this compound aufgrund ihrer hervorragenden Empfindlichkeit und schnellen Ansprechzeit für den potenziellen Einsatz in spektroskopiebasierten Verfahren zur Metall-Ionen-Detektion geeignet ist .

Protonentransfer im angeregten Zustand (ESPT)

Die unterschiedlichen Verhaltensweisen im angeregten Zustand, die am ESPT-Prozess einer Reihe von this compound-Derivaten beteiligt sind, wurden theoretisch untersucht, was für verschiedene Anwendungen genutzt werden könnte .

Wirkmechanismus

Target of Action

2-(2-Hydroxyphenyl)benzoxazole (HBO) is a versatile organic fluorophore . It has been used as a fluorescent probe to study the nature of binding sites in macromolecular systems . The primary targets of HBO are the upper excited states, which are involved in the dual fluorescence phenomenon . HBO derivatives have been found to bind specifically close to W214, the sole tryptophan residue in human serum albumin (HSA), in a mode similar to that of the binding of the anticoagulant drug warfarin .

Mode of Action

The interaction of HBO with its targets involves different decay pathways from the upper excited-state, including internal conversion through vibrational relaxation and conical intersection . This interaction leads to a special fluorescence phenomenon known as double fluorescence .

Biochemical Pathways

The biochemical pathways affected by HBO involve the upper excited states on double fluorescence . The dual fluorescence of HBO derivatives is achieved through the branched decays from the upper excited-state . The excited-state intramolecular proton transfer (ESIPT) process that takes place in some hydroxy derivatives reinforces the solid-state luminescence enhancement (SLE) effect .

Pharmacokinetics

The high hydrophobicity of hbo and related compounds contributes to increased cell permeability

Result of Action

The result of HBO’s action is the emission of fluorescence. The dual fluorescence phenomenon has been widely developed and applied in various fields . The complex photophysics of HBO in different media makes it suitable as a fluorescent probe . Moreover, HBO derivatives have displayed antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .

Action Environment

The action of HBO is influenced by environmental factors. The nature of the solvent has a strong influence on the optical properties of HBO . Protic solvents tend to stabilize enol tautomers and induce dual emission . The structural makeup of the HBO scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .

Safety and Hazards

While specific safety and hazards information for 2-(2-Hydroxyphenyl)benzoxazole is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Benzazole heterocycles, including 2-(2-Hydroxyphenyl)benzoxazole, are of particular value in the context of solid-state luminescence enhancement . They find an increasing number of applications in the fields of optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics . Theoretical calculations revealed an interesting connection between intramolecular charge transfer and excited-state aromaticity in the S1 state . This research has potential value and can help in determining how to control the fluorescence emission channel through the upper excited state .

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGZVWOTJDLREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061200 | |

| Record name | Phenol, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

835-64-3 | |

| Record name | 2-(2-Hydroxyphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-benzoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoxazol-2-ylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-BENZOXAZOLYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8GW8KSU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.